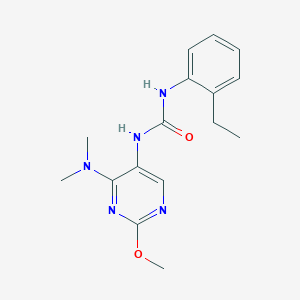

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea

Description

The compound 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea is a urea derivative featuring a pyrimidine core substituted with dimethylamino and methoxy groups, linked via a urea bond to a 2-ethylphenyl moiety.

Properties

IUPAC Name |

1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(2-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-5-11-8-6-7-9-12(11)18-15(22)19-13-10-17-16(23-4)20-14(13)21(2)3/h6-10H,5H2,1-4H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKTURWDGXVRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-methoxy-4,6-dichloropyrimidine and dimethylamine.

Introduction of the Urea Group: The ethylphenyl urea group can be introduced through a reaction between an isocyanate derivative and the pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets. The dimethylamino and methoxypyrimidinyl groups can interact with enzymes or receptors, modulating their activity. The ethylphenyl urea group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs

1-(3-Chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea (CAS 1797083-21-6)

- Structure : Shares the pyrimidinyl urea backbone but substitutes the 2-ethylphenyl group with a 3-chloro-4-methylphenyl group.

- Molecular Formula : C₁₅H₁₈ClN₅O₂ (MW ≈ 343.8 g/mol) vs. Target compound’s C₁₆H₂₂N₅O₂ (MW ≈ 314.4 g/mol).

- Lipophilicity: The ethyl group in the target compound may improve membrane permeability compared to the chloro/methyl substituent .

M64/M64HCl ()

- Structure: Contains a morpholino group and trifluoromethyl substituent instead of pyrimidine and ethylphenyl groups.

- Key Differences: Bulk and Polarity: The morpholino and trifluoromethyl groups increase steric hindrance and polarity, likely affecting target selectivity. Solubility: M64HCl, as a hydrochloride salt, demonstrates enhanced aqueous solubility, suggesting formulation strategies for similar compounds .

Bis(morpholino-1,3,5-triazine) Derivatives ()

- Structure: Incorporate a triazine core with morpholino and urea linkages. Example: Compound 26 (C₃₄H₄₄N₈O₄, MW ≈ 652.8 g/mol).

- Key Differences :

- Complexity : Higher molecular weight and structural complexity may reduce bioavailability compared to the simpler pyrimidine-based target compound.

- Biological Targets : These derivatives are linked to the PI3K-Akt pathway, suggesting distinct mechanisms compared to the target compound’s unspecified activity .

Physicochemical Properties

Formulation Considerations

- Aqueous Formulation Patent (): A related urea compound requires specialized aqueous formulations, highlighting solubility challenges for analogs. The target compound’s dimethylamino group may mitigate this need, reducing formulation complexity .

Biological Activity

The compound 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea , with the CAS number 1798619-93-8, is a urea derivative that has attracted attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₅O₂ |

| Molecular Weight | 315.37 g/mol |

| CAS Number | 1798619-93-8 |

Structure

The molecular structure of the compound features a pyrimidine ring substituted with a dimethylamino and methoxy group, alongside a phenylurea moiety. This configuration is crucial for its biological activity.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of urea derivatives, including this compound. A study conducted by Toviwek et al. demonstrated that derivatives with similar structures exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The compound showed promising results with an IC50 value of approximately 0.09 μM, indicating potent antimalarial properties while maintaining selectivity towards mammalian cells (SI = 54) .

Cytotoxicity Profile

While the compound exhibits antimalarial activity, it is essential to consider its cytotoxicity profile. The selectivity index (SI) is a critical measure of a compound's safety profile. For instance, derivatives in a related study displayed varying degrees of cytotoxicity against HepG2 cells, with some exhibiting SI values as high as 55, indicating a favorable therapeutic window . However, certain analogs were found to be moderately cytotoxic, necessitating further optimization to enhance selectivity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the pyrimidine and urea moieties significantly influence biological activity. For example:

- Substituent Effects: Compounds with polar substituents at the 4-position of the pyrimidine ring showed improved activity against PfCDPK1, a target in malaria treatment.

- Hydrogen Bonding: The ability of the urea moiety to form hydrogen bonds with residues in the ATP binding site of PfCDPK1 was identified as a crucial factor in enhancing binding affinity .

Case Study 1: Antimalarial Efficacy

In a comparative study involving various urea derivatives, it was found that those structurally similar to 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea exhibited varying degrees of effectiveness against malaria parasites. Notably, compounds with indazole substitutions showed superior activity compared to their benzimidazole counterparts .

Case Study 2: Optimization for Selectivity

Further research aimed at optimizing the selectivity and reducing cytotoxicity led to the development of new derivatives incorporating different substituents on the phenyl ring. These modifications resulted in compounds with enhanced selectivity indices and lower cytotoxicity against mammalian cells while retaining potent antimalarial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.